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For Researchers, Scientists, and Drug Development Professionals

Introduction
ML350 is a potent and specific inhibitor of Lysine Acetyltransferase 5 (KAT5), also known as

Tip60. KAT5 is a crucial enzyme involved in a variety of cellular processes, including chromatin

remodeling, DNA damage repair, and gene transcription. Its dysregulation has been implicated

in the progression of several diseases, including cancer. These application notes provide

detailed methodologies for in vivo animal studies designed to evaluate the efficacy and

mechanism of action of ML350. The protocols are based on established methodologies for

small molecule inhibitors and specific studies involving KAT5 inhibition.

Quantitative Data Summary
The following tables summarize key quantitative data for planning and executing in vivo studies

with ML350, using the related KAT5 inhibitor NU9056 as a reference for dosage and

administration.

Table 1: Recommended Dosage and Administration for ML350 (based on NU9056 data)
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Parameter Recommendation Source

Animal Model

Immunodeficient Mice (e.g.,

Nude, SCID, NSG) for

xenograft studies

[1]

Dosage
2 µg/g body weight (equivalent

to 2 mg/kg)
[2]

Administration Route Intraperitoneal (IP) Injection [1]

Frequency
Daily or as determined by

tolerability studies
[1]

Vehicle
10% DMSO + 40% PEG300 +

5% Tween 80 + 45% Saline
[3]

Table 2: Typical Volumes for Intraperitoneal Injection in Mice

Mouse Weight (g) Maximum Injection Volume (mL)

20-25 0.5

25-30 0.6

>30 0.7

Experimental Protocols
ML350 Formulation for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of ML350 for intraperitoneal

injection in mice.

Materials:

ML350 powder

Dimethyl sulfoxide (DMSO), sterile
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Polyethylene glycol 300 (PEG300), sterile

Polysorbate 80 (Tween 80), sterile

Saline (0.9% NaCl), sterile

Sterile, conical tubes (1.5 mL and 15 mL)

Vortex mixer

Sonicator (optional)

Protocol:

Weigh the required amount of ML350 powder in a sterile microcentrifuge tube.

Add DMSO to the ML350 powder to achieve a 10% final volume concentration. Vortex

thoroughly until the compound is completely dissolved.

In a separate sterile conical tube, prepare the vehicle by mixing PEG300 (40% final volume),

Tween 80 (5% final volume), and saline (45% final volume).

Slowly add the ML350/DMSO solution to the vehicle mixture while continuously vortexing to

ensure a homogenous suspension.

If necessary, sonicate the final formulation for 5-10 minutes to ensure complete dissolution

and uniformity.[3]

Prepare the formulation fresh daily before administration to ensure stability.

In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of ML350 in a subcutaneous xenograft mouse

model.

Materials:

Cancer cell line of interest (e.g., anaplastic thyroid carcinoma CAL-62 cells)[1]
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Immunodeficient mice (e.g., female BALB/c nude mice, 4-6 weeks old)

ML350 formulation (prepared as in Protocol 1)

Vehicle control (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)

Sterile syringes (1 mL) and needles (27-30 gauge)

Calipers

Anesthesia (e.g., isoflurane)

Protocol:

Cell Culture and Implantation:

Culture cancer cells under standard conditions.

Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free

medium or PBS at a concentration of 5 x 10^6 cells/100 µL.

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

Tumor Growth and Randomization:

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor

volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

When tumors reach an average volume of 100-150 mm³, randomize the mice into

treatment and control groups (n=8-10 mice per group).

Drug Administration:

Administer ML350 (e.g., 2 mg/kg) or vehicle control intraperitoneally once daily.

Monitoring and Endpoints:

Measure tumor volumes and body weights 2-3 times per week.
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Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled

fur).

The study can be terminated when tumors in the control group reach a predetermined size

(e.g., 1500 mm³) or after a specific treatment duration (e.g., 21 days).[1]

Tissue Collection and Analysis:

At the end of the study, euthanize the mice and excise the tumors.

Tumor weight can be measured.

A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g.,

Western blot, qPCR) and another portion can be fixed in formalin for histological analysis

(e.g., H&E staining, immunohistochemistry).

Signaling Pathways and Experimental Workflows
KAT5-Mediated DNA Damage Response
KAT5 plays a critical role in the DNA damage response (DDR), particularly in the activation of

Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR.[4][5][6] Upon DNA

double-strand breaks (DSBs), KAT5 is recruited to the damage site where it acetylates ATM,

leading to its full activation.[4][7] Activated ATM then phosphorylates a cascade of downstream

targets to initiate cell cycle arrest, DNA repair, or apoptosis.[8]

Nucleus

DNA Double-Strand
Break (DSB) KAT5 (Tip60)

recruits
ATM (inactive)

acetylates
ATM (active)

activates
Downstream DDR

(Cell Cycle Arrest, DNA Repair, Apoptosis)

phosphorylates

ML350
inhibits

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10279498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3859897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4705693/
https://pubmed.ncbi.nlm.nih.gov/26420831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3859897/
https://www.researchgate.net/figure/KAT5-acetyltransferase-regulates-the-ATM-expression-in-an-ATM-AS-dependent-manner-A_fig3_361781667
https://www.researchgate.net/figure/KAT5-dependent-activation-of-ATM-by-FA-A-ATM-acetylation-in-A549-treated-with-300-mM_fig3_282351577
https://www.benchchem.com/product/b10763790?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10763790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: KAT5-mediated activation of the DNA damage response pathway and its inhibition by

ML350.

KAT5 and the PI3K/AKT Signaling Pathway
Emerging evidence suggests a role for KAT5 in the regulation of the PI3K/AKT signaling

pathway, which is crucial for cell survival, proliferation, and growth. While the exact mechanism

of direct regulation is still under investigation, studies have shown that inhibition of KAT5 can

lead to decreased AKT phosphorylation, suggesting an upstream regulatory role.
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Caption: Postulated role of KAT5 in the positive regulation of the PI3K/AKT signaling pathway.

Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines the typical workflow for an in vivo efficacy study of ML350.
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Caption: A typical experimental workflow for evaluating the in vivo efficacy of ML350.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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